molecular formula C16H10Br2O B113933 2,5-Bis(4-bromophenyl)furan CAS No. 36710-35-7

2,5-Bis(4-bromophenyl)furan

Cat. No. B113933
CAS RN: 36710-35-7
M. Wt: 378.06 g/mol
InChI Key: HDLBMQWXWRKFEX-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)furan is a chemical compound that serves as an intermediate in the synthesis of various derivatives with potential biological activities. It is synthesized from 1,4-di-p-bromophenyl-1,4-butanedione through a cyclodehydrative furanization process . This compound has been used as a precursor for the synthesis of compounds with antiprotozoal activity, particularly against Trypanosoma rhodesiense .

Synthesis Analysis

The synthesis of 2,5-bis(4-bromophenyl)furan involves cyclodehydrative furanization of 1,4-di-p-bromophenyl-1,4-butanedione to produce the furan compound . This intermediate is then used to generate various substituted furans, such as 2,5-bis(4-guanylphenyl)furan and its derivatives, by reacting with Cu2(CN)2 to produce the corresponding bis-nitrile, which is ultimately converted into the desired compounds . The synthesis route is crucial for the preparation of compounds with significant antitrypanosomal activity.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,5-bis(4-bromophenyl)furan is not detailed in the provided papers, related compounds such as 2,3-diphenylphenanthro[9,10-b]furans have been analyzed crystallographically, revealing a slightly twisted helicene-like structure . This structural information is important for understanding the physical properties and reactivity of the furan derivatives.

Chemical Reactions Analysis

The chemical reactivity of 2,5-bis(4-bromophenyl)furan is demonstrated in its ability to undergo further functionalization. For instance, the bromide can be lithiated and then reacted with various reagents to yield substituted derivatives . The compound also serves as a starting material for the synthesis of bis-amidinoarylfurans, which are of interest due to their potential as therapeutic agents and their ability to interact with the minor groove of DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(4-bromophenyl)furan derivatives are influenced by the substituents on the furan ring. For example, the introduction of guanyl groups leads to compounds with antitrypanosomal activity . The physical properties of related furan-based polyesters, synthesized using 2,5-bis(hydroxymethyl)furan, have been characterized, indicating the versatility of furan derivatives in material science . The electrochemical properties of phenanthrofurans, which are structurally related to 2,5-bis(4-bromophenyl)furan, suggest high HOMO energy levels, which are relevant for their fluorescence properties .

Scientific Research Applications

Antiprotozoal Activity

  • Synthesis and Antiprotozoal Activity : A study synthesized derivatives of 2,5-bis(4-guanylphenyl)furans, including 2,5-bis(4-bromophenyl)furan, and evaluated their antimalarial and antitrypanosomal activities. It was found that some compounds were very active against Trypanosoma rhodesiense in mice, with a few exhibiting prolonged curative effects after a single dose (Das & Boykin, 1977).

Synthesis and Labeling

  • Synthesis of Deuterium-Labelled Derivatives : Research focused on the synthesis of deuterium-labelled derivatives of 2,5-bis(4-amidinophenyl)furan and related compounds from bromobenzene, offering insights into the labeling process for analytical and research purposes (Stephens et al., 2001).

Chemical Synthesis and Analysis

  • Synthesis of Cyanophenyl Derivatives : A study detailed the synthesis of 2,5-bis-(4-cyanophenyl)-furan, a key intermediate in the creation of bis-amidinoarylfurans, which are valuable for DNA research and therapeutic applications (Bajić et al., 1996).
  • Diguanidino and 'Reversed' Diamidino Derivatives : This research synthesized various derivatives of 2,5-bis(4-guanidinophenyl)furans, demonstrating their high DNA binding affinities and significant antimicrobial activities against various pathogens (Stephens et al., 2001).

Application in Material Science

  • Biobased Polyesters Synthesis : A study successfully used 2,5-Bis(hydroxymethyl)furan, a compound related to 2,5-bis(4-bromophenyl)furan, for the enzymatic polymerization with various diacid ethyl esters, resulting in novel biobased furan polyesters (Jiang et al., 2014).

Fluorophores and Electrochemistry

  • Blue Fluorophores : Research into 2,3-diphenylphenanthro[9,10-b]furans, which include derivatives of 2,5-bis(4-bromophenyl)furan, showed their potential as blue fluorophores, with applications in optical and electronic materials (Kojima et al., 2016).

Structural Analysis

  • Analysis of Tetraketones : A study provided structural analysis of compounds related to 2,5-bis(4-bromophenyl)furan, aiding in understanding their chemical properties and potential applications (Silva et al., 2018).

Antimicrobial Agents

  • Antimicrobial Agent Synthesis and Analysis : Research investigated the synthesis and properties of 2,5-bis(4-amidinophenyl)furan derivatives, focusing on their potential as antimicrobial agents, with some showing high efficacy (Zhou et al., 2002).

Safety And Hazards

Safety data sheets indicate that 2,5-Bis(4-bromophenyl)furan may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 2,5-Bis(4-bromophenyl)furan research could involve further exploration of its polymorphic behavior and the influence of halogen interactions on its crystal mechanical properties . Additionally, its potential antiprotozoal activity could be a promising area for future research .

properties

IUPAC Name

2,5-bis(4-bromophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLBMQWXWRKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348235
Record name 2,5-Bis(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-bromophenyl)furan

CAS RN

36710-35-7
Record name 2,5-Bis(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A literature procedure as known in the art for preparation of trans-di-p-bromobenzoylethylene from bromobenzene and fumaryl chloride was employed. J. B. Conant and R. E. Lutz, J. Am. Chem. Soc. 47, 881 (1925). The ethylene compound was reduced with Zn-HOAc to prepare 1,4-di-p-bromophenyl-1,4-butanedione. E. Campaigne and W. O. Foye, J. Org. Chem. 17, 1405 (1952). The saturated 1,4-diketone (7.9 g, 0.02 mol) was suspended in 80 mL of AC2O and the mixture was heated to reflux. Concentrated H2SO4 (4-5 drops) was added and refluxing was continued for 5 min. The solution was poured into water-ice (1 L), stirred well, and filtered: crude yield 7 g (93%). Recrystallization from acetic acid gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.).
[Compound]
Name
trans-di-p-bromobenzoylethylene
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[Compound]
Name
1,4-di-p-bromophenyl-1,4-butanedione
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
1,4-diketone
Quantity
7.9 g
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water ice
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
BP Das, DW Boykin - Journal of Medicinal Chemistry, 1977 - ACS Publications
Melting points were determined on a Reichert microscope with Kofler heating and are uncorrected. NMR spectra were recorded on a Varían A-60 instrument using CDC13 or D20 as …
Number of citations: 236 pubs.acs.org
CE Stephens, DA Patrick, H Chen… - Journal of Labelled …, 2001 - Wiley Online Library
The syntheses of 2,5‐bis(4‐amidinophenyl)furan‐d 8 (1‐d 8 ) and 2,5‐bis[4‐(methoxyamidino)phenyl]furan‐d 8 (2‐d 8 ) from bromobenzene‐d 5 in six steps, and of 2,7‐…
KO Annan, U Scherf, K Müllen - Synthetic metals, 1999 - Elsevier
The synthesis and characterisation of a series of visible-emitting polyphenylenes composed of para-quarterphenylene segments interconnecting at meta-phenylene junctions are …
Number of citations: 5 www.sciencedirect.com
DW Boykin - Journal of the Brazilian Chemical Society, 2002 - SciELO Brasil
Aryl diamidine analogs of pentamidine and berenil that bind to the minor groove of DNA have been developed which show broad spectrum antimicrobial activity. Several series of …
Number of citations: 59 www.scielo.br
LM Potikha, VS Brovarets - Chemistry of Heterocyclic Compounds, 2020 - Springer
We propose a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The …
Number of citations: 7 link.springer.com
RR Tidwell, DW Boykin - Small molecule DNA and RNA binders …, 2002 - Wiley Online Library
DNA is an attractive target for drug design due to the large amount of detailed structural information and its role as the source of genetic information [1]. The strategy of using small …
Number of citations: 162 onlinelibrary.wiley.com
MA Ismail, WM El-Sayed, S Shaaban… - Current Organic …, 2019 - ingentaconnect.com
The present study provides an overview of the chemistry and biological importance of the cationic chalcophene derivatives (furans, thiophenes and selenophenes). The summarized …
Number of citations: 7 www.ingentaconnect.com
RHE Schirmacher, D Rösch, F Thomas - Tetrahedron, 2021 - Elsevier
An additive-free synthesis of challenging N-substituted aryl pyrroles from the often poorly soluble corresponding 1,4-diketones by means of the Paal-Knorr pyrrole synthesis is reported, …
Number of citations: 12 www.sciencedirect.com
D Hata, T Moriuchi, T Hirao… - Chemistry–A European …, 2017 - Wiley Online Library
A catalytic amount of a reduced form of polyaniline (a redox‐active π‐conjugated polymer) was found to induce C−H direct arylation of (hetero)arenes with arenediazonium salts …
RR Tidwell, DW Boykin - Small Molecule DNA and RNA Binders …, 2006 - books.google.com
DNA is an attractive target for drug design due to the large amount of detailed structural information and its role as the source of genetic information [1]. The strategy of using small …
Number of citations: 0 books.google.com

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